![molecular formula C13H8ClFO B581723 4-(3-Chloro-5-fluorophenyl)benzaldehyde CAS No. 1381944-68-8](/img/structure/B581723.png)
4-(3-Chloro-5-fluorophenyl)benzaldehyde
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Description
Scientific Research Applications
Organic Synthesis
“4-(3-Chloro-5-fluorophenyl)benzaldehyde” is a useful reagent for organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new drugs, polymers, and other chemical products.
Reactions at the Benzylic Position
This compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation. The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Synthesis of Schiff Bases
“4-(3-Chloro-5-fluorophenyl)benzaldehyde” can be used in the synthesis of Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (not hydrogen). They are versatile compounds used in organic synthesis and medicinal chemistry .
Biological Activities
Schiff bases, including those derived from “4-(3-Chloro-5-fluorophenyl)benzaldehyde”, have been found to possess a range of biological activities . These include antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .
Halogen Substitution
The chlorine and fluorine atoms in “4-(3-Chloro-5-fluorophenyl)benzaldehyde” can be substituted with other halogens . This allows for the synthesis of a variety of halogenated derivatives, which can have different properties and uses.
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXTJPGYAARQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743058 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)benzaldehyde | |
CAS RN |
1381944-68-8 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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